molecular formula C23H19FN4O2 B4435313 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one

8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one

Cat. No.: B4435313
M. Wt: 402.4 g/mol
InChI Key: LJNPRBCZBZPTQO-UHFFFAOYSA-N
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Description

8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyridoquinazolinone core, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one typically involves multiple steps, starting with the preparation of the pyridoquinazolinone core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives and aldehydes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the fluorophenyl group via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various piperazine derivatives with altered functional groups.

Scientific Research Applications

8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl group may enhance binding affinity. The compound’s effects are mediated through pathways involving receptor modulation and signal transduction, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one
  • 8-[4-(4-Methylphenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one

Uniqueness

8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-17-6-8-18(9-7-17)26-11-13-27(14-12-26)22(29)16-5-10-21-25-20-4-2-1-3-19(20)23(30)28(21)15-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNPRBCZBZPTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN4C(=NC5=CC=CC=C5C4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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